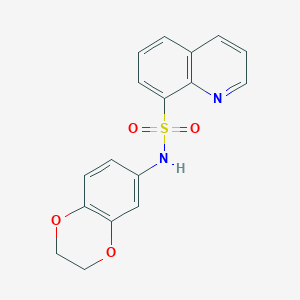

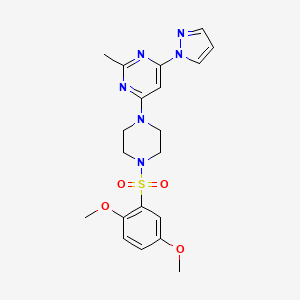

N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-8-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-8-sulfonamide” is a compound that combines sulfonamide and benzodioxane fragments in its structure . Sulfonamides are known for their antibacterial properties and are used in various medical applications . Benzodioxane and its derivatives are identified as anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .Molecular Structure Analysis

The molecular structure of this compound was determined using various spectroscopy techniques such as IR, 1H NMR, 13C NMR, and EI-MS . A significant downfield shift for the C-7 signals, which experienced the ortho effect of the sulfamoyl group on C-6, was observed . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .科学的研究の応用

Neuroprotective Applications

- Neuroprotection in Cerebral Ischemia : N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-8-sulfonamide derivatives, specifically 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), have shown promise as neuroprotectants in cerebral ischemia. NBQX, an analog of quinoxalinedione antagonists, selectively inhibits binding to the quisqualate subtype of the glutamate receptor, offering protection against global ischemia even when administered post-ischemia (Sheardown et al., 1990).

Antimicrobial Applications

Antimicrobial Agents : Quinoline clubbed with sulfonamide moiety, as in the synthesis of various derivatives, has been investigated for antimicrobial properties. These compounds have shown significant activity against Gram-positive bacteria, indicating their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Hybrid Quinoline-Sulfonamide Complexes : Hybrid quinoline-sulfonamide complexes with metal derivatives have demonstrated excellent antibacterial and antifungal activities. Specific compounds like N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) have shown notable effectiveness against various bacterial and fungal strains (Diaconu et al., 2020).

Anticancer Applications

- Anticancer Activities : Aryl/heteroaryl sulfonamide compounds, such as those derived from 4-(cyclohexenylamino)benzenesulfonamide, have been explored for anticancer properties. These derivatives have shown promising in vitro anticancer activities, with mechanisms likely involving inhibition of carbonic anhydrase isozymes (Al-Said et al., 2010).

Antimalarial Applications

- Antimalarial and COVID-19 Drug Potential : Certain sulfonamides, including those with quinoxaline moieties, have been studied for antimalarial activity. These compounds have also been theoretically investigated for potential applications against COVID-19, providing insights into their broader therapeutic uses (Fahim & Ismael, 2021).

作用機序

Target of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-8-sulfonamide, also known as MLS000086939, is a type of sulfonamide . Sulfonamides are known to inhibit proteases , carbonic anhydrase , and COX-2 . They are widely used in antiviral, antibacterial, antimigraine, and antidiuretic medications .

Mode of Action

Sulfonamides, including MLS000086939, achieve their inhibitory effects by coordinating their SO2NH- anion with the Zn+2 cation of carbonic anhydrase, resulting in a reduced HCO3- output for a transition state required for activity . This interaction blocks the enzyme’s function, leading to the therapeutic effects of the drug.

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway in bacteria . By blocking the folate synthetase enzyme, sulfonamides impede folic acid synthesis, which inhibits bacterial growth and multiplication without killing them .

Pharmacokinetics

Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract . They are metabolized in the liver, and inactive compounds are excreted through bile or feces

Result of Action

The result of the action of MLS000086939, like other sulfonamides, is the inhibition of bacterial growth and multiplication . This is achieved by blocking the synthesis of folic acid, a crucial component for bacterial cell growth .

Safety and Hazards

特性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S/c20-24(21,16-5-1-3-12-4-2-8-18-17(12)16)19-13-6-7-14-15(11-13)23-10-9-22-14/h1-8,11,19H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUNULDGWUSQAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Aminobicyclo[2.2.2]octan-2-yl)methanol hydrochloride](/img/structure/B2987650.png)

![5-((3,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2987652.png)

![2,3-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2987655.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2987656.png)

![N-[[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide](/img/structure/B2987660.png)

![1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2987668.png)

![3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2987670.png)

![2-(3,4-dimethoxyphenyl)-7-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2987671.png)